molecular formula C10H11ClN2 B1454335 4-Chloro-2,6-dicyclopropylpyrimidine CAS No. 1159820-61-7

4-Chloro-2,6-dicyclopropylpyrimidine

Cat. No. B1454335
CAS RN: 1159820-61-7
M. Wt: 194.66 g/mol
InChI Key: SRWQUYSMZJCDCN-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dicyclopropylpyrimidine is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

4-Chloro-2,6-dicyclopropylpyrimidine plays a significant role as a precursor in the synthesis of complex pyranopyrimidine structures, which are crucial for the development of pharmaceuticals and bioactive molecules. The pyranopyrimidine core is a key component for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have been used for the synthesis of substituted pyranopyrimidines through one-pot multicomponent reactions. This review emphasizes the application of these catalysts from 1992 to 2022, highlighting the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, thus attracting leading researchers to utilize broader catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Anticancer Research and Drug Development

The exploration of this compound in anticancer research is pivotal, particularly in the synthesis of compounds targeting various cancer types. The thiazolopyrimidine nucleus, resembling the structure of this compound, has been identified as a promising class of bioactive compounds with diverse biological activities, including anticancer effects. Over the last decade, thiazolopyrimidines have been extensively studied for their anticancer properties, with several compounds designed, synthesized, and evaluated for their effectiveness in the µM to nM range against cancer cell lines. This review compiles literature covering the anticancer activity of thiazolopyrimidines, highlighting compounds with significant activity against corresponding cell lines and shedding light on structural features associated with potent anticancer effects (Islam & Fahmy, 2022).

Biochemical Analysis

Biochemical Properties

4-Chloro-2,6-dicyclopropylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where this compound binds to the active sites of enzymes, preventing their normal function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in apoptosis and cell cycle regulation. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of enzymes, inhibiting their activity. This inhibition leads to downstream effects on cellular processes, including alterations in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on enzymes. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert mild inhibitory effects on enzymes and cellular processes. At higher doses, this compound can cause significant toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites. The interactions between this compound and metabolic enzymes are primarily inhibitory, resulting in altered metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells are critical factors that determine its biological activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence the localization of this compound, thereby affecting its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

4-chloro-2,6-dicyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWQUYSMZJCDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159820-61-7
Record name 4-chloro-2,6-dicyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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